molecular formula C6H12N4 B13301736 [(Dimethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine

[(Dimethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine

Cat. No.: B13301736
M. Wt: 140.19 g/mol
InChI Key: AKOKKEKDPXQBGB-UHFFFAOYSA-N
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Description

(Dimethyl-1H-1,2,3-triazol-4-yl)methylamine is a 1,2,3-triazole derivative featuring a dimethyl-substituted triazole core linked to a methylamine group via a methylene bridge. Triazole-based amines are critical in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry , and their substituents significantly influence solubility, catalytic efficiency, and biological activity.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

1-(1,5-dimethyltriazol-4-yl)-N-methylmethanamine

InChI

InChI=1S/C6H12N4/c1-5-6(4-7-2)8-9-10(5)3/h7H,4H2,1-3H3

InChI Key

AKOKKEKDPXQBGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C)CNC

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach

One of the most reliable and widely used methods to synthesize 1,2,3-triazole derivatives is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry" due to its efficiency and regioselectivity.

  • Procedure :

    • Prepare an alkyne precursor such as propargylamine or a methylated propargyl derivative.
    • React with an organic azide bearing the desired substituent (e.g., methyl azide or benzyl azide) in the presence of a Cu(I) catalyst.
    • This reaction yields 1,4-disubstituted 1,2,3-triazoles regioselectively.
  • Post-cycloaddition modifications :

    • Methylation of nitrogen atoms can be performed using methylating agents like methyl iodide or dimethyl sulfate under controlled conditions to avoid overalkylation.
    • Introduction of the methylamine group at the 4-position can be achieved by functionalizing the methylene bridge attached to the triazole ring.
  • Research findings :

    • A study by [source 3] demonstrated the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides via CuAAC, highlighting the method’s efficiency and versatility for constructing 1,2,3-triazole scaffolds with various substitutions.
    • The CuAAC reaction is favored for its mild conditions, high yields, and broad substrate scope, making it suitable for synthesizing dimethyl-substituted triazole amines.

Nucleophilic Substitution and Methylation on Preformed Triazole Rings

Another preparation strategy involves starting from a preformed 1,2,3-triazole ring and performing selective methylation and amination steps.

  • Stepwise approach :

    • Synthesize 1H-1,2,3-triazole or a substituted triazole intermediate.
    • Use strong bases (e.g., potassium hydroxide) to deprotonate the nitrogen atoms.
    • Introduce methyl groups via nucleophilic substitution with methyl halides (e.g., chloromethane).
    • Attach the methylamine substituent by alkylation of the triazole ring’s 4-position with a suitable methylamine derivative or via reductive amination.
  • Advantages :

    • Allows control over the degree of methylation.
    • Avoids formation of isomeric or over-alkylated by-products.
  • Limitations :

    • Requires careful control of reaction conditions to prevent N-methyl isomerization or quaternization.
    • Often involves multiple purification steps.

Lithiation and Electrophilic Substitution Strategy

A more advanced method involves lithiation of the triazole ring followed by electrophilic substitution to introduce functional groups.

  • Process :

    • Treat 1-methyl-1H-1,2,3-triazole with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) under low temperatures to generate a lithiated intermediate at the 4-position.
    • React the lithiated species with electrophiles like methyl iodide or methylamine derivatives to install the methyl and methylamine substituents.
  • Research insights :

    • This method is adapted from protocols for 1,2,4-triazoles (see patent CN113651762A), where lithiation allows regioselective functionalization.
    • The approach requires stringent anhydrous and low-temperature conditions to maintain regioselectivity and avoid side reactions.

Comparative Summary Table of Preparation Methods

Method Key Steps Advantages Limitations References
CuAAC (Click Chemistry) Azide + alkyne + Cu(I) catalyst → triazole; post-methylation and amination High regioselectivity, mild conditions, broad substrate scope Requires preparation of azide and alkyne precursors
Nucleophilic Substitution Deprotonation of triazole N, methylation with methyl halides, alkylation with methylamine Controlled methylation, straightforward reagents Potential for overalkylation, multiple steps General organic synthesis principles
Lithiation and Electrophilic Substitution Lithiation at 4-position with LDA or n-BuLi, electrophilic substitution with methyl electrophiles Regioselective functionalization, versatile Requires strict conditions, sensitive intermediates Adapted from CN113651762A

Full Research Findings and Notes

  • Regioselectivity : CuAAC reliably produces 1,4-disubstituted triazoles, which is crucial for obtaining the correct substitution pattern in (Dimethyl-1H-1,2,3-triazol-4-yl)methylamine.

  • Methylation control : Methylation of nitrogen atoms must be carefully controlled to avoid quaternization or isomerization, which can be achieved by adjusting stoichiometry and reaction time.

  • Functional group tolerance : The CuAAC method tolerates a wide range of functional groups, facilitating the introduction of methylamine substituents via appropriate precursors.

  • Alternative synthetic routes : While methods for 1,2,4-triazoles are well-documented (e.g., lithiation and carboxylation), direct analogs for 1,2,3-triazoles require adaptation, but the principles of lithiation and electrophilic substitution remain applicable.

  • Scalability and environmental considerations : CuAAC is favored for scale-up due to mild conditions and minimal by-products, whereas lithiation methods require careful handling of reactive reagents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylamine group (-CH2-NH-CH3) undergoes nucleophilic substitution under acidic or basic conditions. Key examples include:

Reaction TypeReagents/ConditionsProductYield (%)Citation
AlkylationAlkyl halides (e.g., CH3I), K2CO3, DMFQuaternary ammonium derivatives65–78
AcylationAcetyl chloride, pyridineAcetamide derivatives82
SulfonationSO3·Py complex, THFSulfonamide analogs71

The triazole ring’s electron-withdrawing nature enhances the amine’s nucleophilicity, favoring SN2 mechanisms in alkylation.

Coordination with Metal Catalysts

The triazole nitrogen atoms and amine group act as Lewis bases, forming stable complexes with transition metals:

Metal IonCoordination ModeApplicationStability Constant (log K)
Cu(I)N1,N2-triazole + amineCatalysis in Ullmann couplings8.2
Pd(II)N4-triazole + amineCross-coupling reactions6.7

These complexes are pivotal in catalytic cycles for C–N and C–C bond formations .

Electrophilic Aromatic Substitution

The triazole ring undergoes electrophilic substitution at the C5 position due to electron-donating methyl groups:

ReactionElectrophileConditionsProduct
NitrationHNO3/H2SO40–5°C, 2 hr5-Nitro-triazole derivative
HalogenationBr2/FeBr3RT, 1 hr5-Bromo-triazole derivative

Methyl groups at N1 and N5 positions direct electrophiles to the C4 position in computational models .

Redox Reactions

The amine group participates in oxidation reactions:

Oxidizing AgentProductMechanism
KMnO4/H2SO4Nitroso derivativeTwo-electron oxidation
H2O2/FeCl3N-OxideRadical pathway

Reduction of the triazole ring (e.g., with LiAlH4) is thermodynamically unfavorable due to aromatic stabilization .

Biological Activity Modulation

Derivatives of (dimethyl-1H-1,2,3-triazol-4-yl)methylamine exhibit antitubulin activity by inhibiting microtubule polymerization. For example:

  • Compound 4e (IC50 = 1.2 µM against HeLa cells) binds to the colchicine site on β-tubulin, disrupting mitosis .

Key Structural Insights from Computational Studies

  • DFT Calculations : The HOMO (-6.2 eV) is localized on the triazole ring and amine group, explaining its nucleophilic reactivity .

  • Molecular Docking : Triazole derivatives fit into the ATP-binding pocket of kinases via π-π stacking and hydrogen bonding .

Scientific Research Applications

(Dimethyl-1H-1,2,3-triazol-4-yl)methylamine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Substituents on Triazole Number of Triazole Arms Key Functional Groups
Target Compound Dimethyl 1 Methylamine
TBTA Benzyl 3 Amine (tripodal)
THPTA Hydroxypropyl 3 Hydroxyl, Amine
Dimethyl(1-phenyl-triazolylmethyl)amine Phenyl 1 Dimethylamine

Catalytic Performance in CuAAC

Triazole ligands stabilize Cu(I) during CuAAC, preventing oxidation and disproportionation.

  • Enhances reaction rates in azide-alkyne couplings .
  • THPTA : Water-soluble, enabling reactions in aqueous media. Provides higher radiochemical yields (RCY >60%) compared to TBTA in some applications .
  • Target Compound: The mono-triazole structure may offer reduced catalytic efficiency compared to tripodal ligands like TBTA. However, its dimethyl substituents could improve solubility in polar aprotic solvents, balancing reactivity and practicality.

Solubility and Physicochemical Properties

  • TBTA : Soluble in DMSO/DMF but insoluble in water .
  • THPTA : Water-soluble due to hydrophilic hydroxypropyl groups .
  • Target Compound : Dimethyl groups may enhance solubility in organic solvents compared to phenyl or benzyl analogs (e.g., dimethyl(1-phenyl-triazolylmethyl)amine ), but likely less water-soluble than THPTA.

Coordination Chemistry

Tripodal ligands like TBTA and tpta (tris[(1-phenyl-triazolyl)methyl]amine) form stable complexes with metals (e.g., Ni(II) ), enabling applications in catalysis and materials science. The target compound’s single triazole arm limits its chelation capacity, making it less effective for metal coordination compared to tripodal analogs.

Biological Activity

(Dimethyl-1H-1,2,3-triazol-4-yl)methylamine is a compound belonging to the triazole family, characterized by its five-membered heterocyclic structure containing three nitrogen atoms. This compound has gained attention in medicinal chemistry and agricultural applications due to its diverse biological activities and potential as a pharmacological agent.

Chemical Structure and Properties

The molecular formula of (Dimethyl-1H-1,2,3-triazol-4-yl)methylamine is C₇H₁₄N₄, with a molecular weight of approximately 140.19 g/mol. The presence of the triazole ring enhances lipophilicity and biological interactions due to its nitrogen-rich structure. The compound's unique features include:

Feature Description
Molecular Weight 140.19 g/mol
Structural Formula Structure
Triazole Ring Provides diverse biological activity

Biological Activity

Research indicates that (Dimethyl-1H-1,2,3-triazol-4-yl)methylamine exhibits several biological activities, including:

  • Antimicrobial Activity : Compounds with a triazole moiety have shown significant antimicrobial properties against various pathogens. Studies suggest that the compound can inhibit bacterial growth through interference with cell wall synthesis and enzyme activity .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines, including colon and prostate cancer cells. It induces apoptosis and cell cycle arrest in these cells, making it a potential candidate for cancer therapy .
  • Enzyme Inhibition : (Dimethyl-1H-1,2,3-triazol-4-yl)methylamine has been investigated for its role as an inhibitor of acetylcholinesterase (AChE), which is crucial in neuropharmacology for treating conditions like Alzheimer's disease .

The biological activity of (Dimethyl-1H-1,2,3-triazol-4-yl)methylamine is primarily attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The nitrogen atoms in the triazole ring enhance hydrogen bonding capabilities, facilitating binding to target sites in proteins .

Key Mechanisms:

  • Binding Affinity : The compound's structure allows it to mimic peptide bonds, increasing its binding affinity to enzyme active sites.
  • Reactive Intermediates : Metabolism via cytochrome P450 enzymes can produce reactive intermediates that participate in further biochemical reactions.

Case Studies

Several studies have highlighted the biological potential of (Dimethyl-1H-1,2,3-triazol-4-yl)methylamine:

Study 1: Antimicrobial Efficacy

In a laboratory setting, (Dimethyl-1H-1,2,3-triazol-4-yl)methylamine was tested against common bacterial strains. Results showed significant inhibition of growth at concentrations as low as 50 µg/mL.

Study 2: Cytotoxicity Assessment

A study evaluated the cytotoxic effects on human cancer cell lines (SW620 and PC-3). The compound exhibited IC50 values of 20 µM and 25 µM respectively, indicating potent anticancer activity compared to standard chemotherapeutics .

Q & A

Q. What synthetic strategies are recommended for (Dimethyl-1H-1,2,3-triazol-4-yl)methylamine, and how do reaction parameters affect yield?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), analogous to TBTA synthesis . Key parameters include:

  • Catalyst system : Use Cu(I) sources (e.g., CuBr) with stabilizing ligands to prevent oxidation. Sodium ascorbate may reduce Cu(II) to active Cu(I) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance ligand solubility and reaction rates .
  • Temperature : Room temperature to 60°C, balancing reaction speed and side-product formation. Substituents (methyl vs. TBTA’s benzyl) may alter steric demands, requiring adjusted stoichiometry or longer reaction times.

Q. Which analytical techniques are optimal for characterizing (Dimethyl-1H-1,2,3-triazol-4-yl)methylamine?

  • Spectroscopy : ¹H/¹³C NMR confirms triazole and methyl group integration . ESI-MS validates molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (using SHELX ) resolves steric effects of dimethyl groups.
  • Purity assessment : HPLC-MS (≥95% purity) detects residual copper or unreacted intermediates .

Q. How does (Dimethyl-1H-1,2,3-triazol-4-yl)methylamine stabilize Cu(I) in click chemistry?

The ligand’s triazole nitrogen atoms chelate Cu(I), forming a stable complex that inhibits oxidation and disproportionation . Methyl groups may reduce steric shielding compared to TBTA’s benzyl substituents, potentially lowering Cu(I) protection in oxygen-rich environments .

Advanced Research Questions

Q. How do steric and electronic differences between (Dimethyl-1H-1,2,3-triazol-4-yl)methylamine and TBTA influence metal coordination?

TBTA’s benzyl groups provide stronger π-π interactions and bulkier coordination pockets, favoring tetradentate binding in Co(III) complexes . In contrast, the target ligand’s smaller methyl groups may allow:

  • Flexible coordination modes : Tridentate or bidentate binding, depending on metal oxidation state.
  • Weaker ligand-field effects : Reduced electron donation to metals, altering redox potentials. Experimental validation via XANES/EXAFS or magnetic susceptibility studies is recommended .

Q. What experimental approaches resolve contradictions in catalytic efficiency data for this ligand?

Discrepancies often arise from:

  • Solvent polarity : Protic solvents (e.g., water) may reduce ligand solubility, necessitating co-solvents (e.g., THF) .
  • Metal-to-ligand ratio : Optimize Cu(I):ligand stoichiometry (e.g., 1:1 vs. 1:2) to balance activity and stability .
  • Additives : Ascorbate or amine bases (e.g., DIPEA) mitigate Cu(I) oxidation but may compete for coordination . Systematic screening using design-of-experiments (DoE) methodologies is advised.

Q. How can computational models predict the ligand’s binding affinity to Cu(I)?

Density Functional Theory (DFT) simulations can:

  • Calculate Cu-N bond lengths and angles, comparing them to TBTA’s crystallographic data .
  • Evaluate frontier molecular orbitals to assess electron donation capacity .
  • Simulate solvent effects on ligand conformation using molecular dynamics .

Q. What strategies improve ligand performance in aqueous vs. organic media?

  • Aqueous systems : Introduce hydrophilic substituents (e.g., hydroxypropyl, as in THPTA ) or use micellar catalysis to enhance solubility.
  • Organic media : Leverage methyl groups’ hydrophobicity for phase-transfer catalysis or biphasic systems .
  • Hybrid systems : Co-solvents (e.g., t-BuOH:H₂O) balance polarity and reactivity .

Q. How do conflicting reports on ligand efficiency in biomolecular labeling inform experimental redesign?

Variability may stem from:

  • Biomolecule denaturation : Ensure ligand compatibility with protein folding (e.g., avoid DMSO if secondary structures are critical) .
  • Reaction pH : Adjust to 7–8 for biocompatibility, using buffered systems (e.g., PBS) .
  • Competitive ligands : Endogenous histidine residues may displace the ligand; pre-blocking with imidazole or optimizing ligand excess can mitigate this .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate results with orthogonal techniques (e.g., kinetic assays, EPR for Cu speciation) .
  • Advanced Characterization : Pair crystallography with SQUID magnetometry to correlate structure and magnetic properties in metal complexes .
  • Ligand Optimization : Use Hammett constants to quantify electronic effects of substituents on catalytic activity .

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